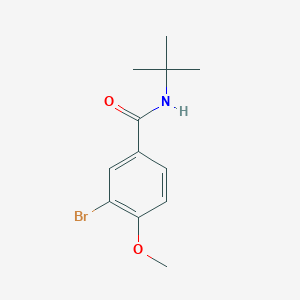

3-Bromo-N-(tert-butyl)-4-methoxybenzamide

Description

Chemical Structure: 3-Bromo-N-(tert-butyl)-4-methoxybenzamide (CAS: 356550-24-8) is a benzamide derivative with a bromine atom at the 3-position, a methoxy group at the 4-position of the aromatic ring, and a tert-butyl group attached to the amide nitrogen. Its molecular formula is C₁₂H₁₆BrNO₂, and its molecular weight is 286.1649 g/mol .

Synthesis:

The compound is typically synthesized via coupling reactions between benzoyl chloride derivatives and tert-butylamine, as demonstrated in rhodium-catalyzed C–H functionalization studies .

Properties

IUPAC Name |

3-bromo-N-tert-butyl-4-methoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BrNO2/c1-12(2,3)14-11(15)8-5-6-10(16-4)9(13)7-8/h5-7H,1-4H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFJKTBWZNWXGTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)C1=CC(=C(C=C1)OC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30350727 | |

| Record name | 3-Bromo-N-tert-butyl-4-methoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30350727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

356550-24-8 | |

| Record name | 3-Bromo-N-tert-butyl-4-methoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30350727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-N-(tert-butyl)-4-methoxybenzamide typically involves the following steps:

Bromination: The starting material, 4-methoxybenzoic acid, is brominated using bromine or a brominating agent to introduce the bromine atom at the 3rd position.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

3-Bromo-N-(tert-butyl)-4-methoxybenzamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Hydrolysis: Typically carried out in acidic or basic aqueous solutions.

Debromination: Often requires reducing agents such as zinc in acetic acid or catalytic hydrogenation.

Major Products

Hydrolysis: Produces 3-bromo-4-methoxybenzoic acid and tert-butylamine.

Debromination: Results in the formation of 4-methoxybenzamide.

Scientific Research Applications

3-Bromo-N-(tert-butyl)-4-methoxybenzamide is a versatile compound used in various scientific research applications:

Mechanism of Action

The mechanism of action of 3-Bromo-N-(tert-butyl)-4-methoxybenzamide involves its interaction with molecular targets such as enzymes or receptors. The presence of the bromine atom and the methoxy group influences its binding affinity and specificity. The tert-butyl group provides steric hindrance, affecting the compound’s reactivity and solubility . Detailed studies on its molecular targets and pathways are still ongoing .

Comparison with Similar Compounds

Substituent Variations on the Amide Nitrogen

Key Observations :

- Electronic Effects : Bromine at the 3-position (meta to the amide) may direct electrophilic substitution differently compared to para-brominated analogs (e.g., 4-bromo-N-butyl-3-methoxybenzamide) .

- Biological Relevance : The trifluoromethyl analog () highlights how electron-withdrawing groups enhance metabolic stability, a feature absent in the tert-butyl variant .

Aromatic Ring Modifications

Key Observations :

- Electron-Donating vs. Withdrawing Groups : The methoxy group in this compound is electron-donating, contrasting with nitro-containing analogs like 4MNB, which are electron-deficient .

- Biological Target Interactions : The isoindole derivative () demonstrates how heterocyclic groups can improve binding affinity to enzymes or receptors compared to alkyl-substituted benzamides .

Physicochemical and Pharmacokinetic Properties

| Property | This compound | 4-Bromo-N-butyl-3-methoxybenzamide | Remoxipride Hydrochloride |

|---|---|---|---|

| LogP | ~2.5 (estimated) | ~2.8 (estimated) | 2.10 |

| H-Bond Donors | 1 | 1 | 2 |

| H-Bond Acceptors | 3 | 3 | 7 |

| Rotatable Bonds | 3 | 4 | 6 |

Key Observations :

- Lipophilicity : The tert-butyl group increases hydrophobicity compared to n-butyl analogs, as seen in higher estimated LogP values.

- Drug-Likeness : Remoxipride’s higher H-bond acceptors and rotatable bonds align with its pharmacokinetic optimization for CNS penetration .

Biological Activity

3-Bromo-N-(tert-butyl)-4-methoxybenzamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article delves into its biological effects, mechanisms of action, and relevant research findings, providing a comprehensive overview of its significance in medicinal chemistry.

Chemical Structure and Properties

The compound features a bromine atom, a tert-butyl group, and a methoxy group attached to a benzamide framework. The structural formula can be represented as follows:

This unique combination of substituents influences its solubility, reactivity, and biological interactions.

Anticancer Properties

Research has indicated that this compound exhibits significant anticancer properties. A study demonstrated its ability to inhibit the proliferation of various cancer cell lines, including breast (MCF-7) and colon (HCT116) cancer cells. The compound's IC50 values were reported in the low micromolar range, suggesting potent antiproliferative effects.

| Cell Line | IC50 (μM) |

|---|---|

| MCF-7 | 3.1 |

| HCT116 | 5.3 |

These findings highlight its potential as a lead compound for developing new anticancer agents .

The mechanism by which this compound exerts its biological effects is multifaceted:

- Enzyme Inhibition : The compound interacts with specific enzymes involved in cancer cell proliferation, potentially through covalent bonding with cysteine residues.

- Cell Cycle Arrest : It has been shown to induce cell cycle arrest in the G1 phase, leading to reduced cell division and growth.

- Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells, evidenced by increased levels of pro-apoptotic markers .

Antioxidant Activity

In addition to its anticancer properties, this compound exhibits antioxidant activity. This is crucial as oxidative stress is linked to various diseases, including cancer. The compound's ability to scavenge free radicals was evaluated using standard assays like DPPH and FRAP, showing promising results that could contribute to its therapeutic efficacy .

Case Studies

Several studies have investigated the biological activity of this compound:

- Study 1 : Evaluated the compound's effects on MCF-7 cells, demonstrating significant inhibition of cell growth with an IC50 of 3.1 μM. The study highlighted the importance of the methoxy group in enhancing biological activity.

- Study 2 : Focused on HCT116 cells and reported an IC50 of 5.3 μM. The study discussed the role of the tert-butyl group in modulating lipophilicity and cellular uptake.

These studies collectively underscore the potential application of this compound in cancer therapy.

Future Directions

The ongoing research into this compound suggests several avenues for future exploration:

- Structural Modifications : Investigating analogs with varied substituents could enhance potency and selectivity against specific cancer types.

- Combination Therapies : Exploring its efficacy in combination with existing chemotherapeutic agents may yield synergistic effects.

- Mechanistic Studies : Further elucidating its molecular targets will be essential for understanding its full therapeutic potential.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.